1-(4-(3-(Cycloheptylamino)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone 1-(4-(3-(Cycloheptylamino)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 838875-16-4
VCID: VC0501561
InChI: InChI=1S/C19H29NO4/c1-14(21)15-9-10-18(19(11-15)23-2)24-13-17(22)12-20-16-7-5-3-4-6-8-16/h9-11,16-17,20,22H,3-8,12-13H2,1-2H3
SMILES: CC(=O)C1=CC(=C(C=C1)OCC(CNC2CCCCCC2)O)OC
Molecular Formula: C19H29NO4
Molecular Weight: 335.4g/mol

1-(4-(3-(Cycloheptylamino)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone

CAS No.: 838875-16-4

Main Products

VCID: VC0501561

Molecular Formula: C19H29NO4

Molecular Weight: 335.4g/mol

1-(4-(3-(Cycloheptylamino)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone - 838875-16-4

CAS No. 838875-16-4
Product Name 1-(4-(3-(Cycloheptylamino)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone
Molecular Formula C19H29NO4
Molecular Weight 335.4g/mol
IUPAC Name 1-[4-[3-(cycloheptylamino)-2-hydroxypropoxy]-3-methoxyphenyl]ethanone
Standard InChI InChI=1S/C19H29NO4/c1-14(21)15-9-10-18(19(11-15)23-2)24-13-17(22)12-20-16-7-5-3-4-6-8-16/h9-11,16-17,20,22H,3-8,12-13H2,1-2H3
Standard InChIKey LZVZXIOBKNRPDY-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=C(C=C1)OCC(CNC2CCCCCC2)O)OC
Canonical SMILES CC(=O)C1=CC(=C(C=C1)OCC(CNC2CCCCCC2)O)OC
PubChem Compound 2986444
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator